molecular formula C17H14N6OS2 B2451447 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide CAS No. 1334370-82-9

2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide

Cat. No.: B2451447
CAS No.: 1334370-82-9
M. Wt: 382.46
InChI Key: HVDKTEQMTHJKCD-UHFFFAOYSA-N
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Description

2-((6-(1H-Imidazol-1-yl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a synthetic organic compound designed for pharmaceutical and biochemical research. This molecule is constructed from three key heterocyclic pharmacophores: a benzothiazole , a pyridazine , and an imidazole ring. The imidazole ring is a quintessential privileged structure in medicinal chemistry, known for its ability to interact with a wide range of biological targets . It is a fundamental component of the amino acid histidine and is present in numerous therapeutic agents, ranging from antifungal drugs to antihypertensive medications . The integration of these subunits suggests potential for this compound to be explored as a multitargeted therapeutic agent . Researchers may investigate its application in areas such as infectious diseases , given the documented antitubercular and antimicrobial activities of various benzimidazole (structurally related to benzothiazole) and imidazole derivatives . Additionally, its complex structure makes it a valuable chemical intermediate for the synthesis of more elaborate compound libraries. The presence of the thioether and acetamide linkages provides points for further chemical modification, allowing for structure-activity relationship (SAR) studies. This product is intended for Research Use Only (RUO) and is not approved for use in humans or animals.

Properties

IUPAC Name

2-(6-imidazol-1-ylpyridazin-3-yl)sulfanyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6OS2/c1-11-2-3-12-13(8-11)26-17(19-12)20-15(24)9-25-16-5-4-14(21-22-16)23-7-6-18-10-23/h2-8,10H,9H2,1H3,(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVDKTEQMTHJKCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NN=C(C=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological activity, mechanisms of action, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is C14H12N6OSC_{14}H_{12}N_{6}OS with a molecular weight of approximately 312.35 g/mol. The structure features key moieties such as imidazole, pyridazine, and thiazole, which are known for their diverse biological activities.

Property Details
Molecular Formula C14H12N6OS
Molecular Weight 312.35 g/mol
Key Moieties Imidazole, Pyridazine, Thiazole

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors involved in disease processes. The unique structural features allow it to modulate the activity of these targets, potentially leading to therapeutic effects in conditions such as cancer and inflammation.

Biological Activity

Research indicates that compounds similar to This compound exhibit a range of biological activities:

  • Anticancer Activity :
    • Studies have shown that derivatives containing imidazole and thiazole moieties can exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against breast cancer cells .
  • Antimicrobial Properties :
    • The presence of thiazole and imidazole rings has been linked to antimicrobial activity. Research on related compounds suggests efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Effects :
    • Preliminary findings suggest that the compound may inhibit inflammatory pathways, potentially through modulation of cytokine release or inhibition of cyclooxygenase enzymes, which are crucial in inflammatory responses.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds with similar structural motifs:

Study 1: Anticancer Efficacy

A study examined a series of thiazole-linked compounds for their anticancer properties. The results indicated that specific substitutions on the thiazole ring significantly enhanced cytotoxicity against human cancer cell lines, with one compound achieving an IC50 value of 1.61 µg/mL against A-431 cells .

Study 2: Antimicrobial Activity

Another research focused on the synthesis of imidazole-thiazole derivatives, reporting notable antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis .

Study 3: In Vivo Studies

In vivo assessments demonstrated that certain imidazole-based compounds significantly reduced tumor growth in xenograft models, suggesting potential for further development into therapeutic agents .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?

The synthesis typically involves multi-step pathways, such as:

  • Step 1 : Coupling of pyridazine and imidazole via nucleophilic substitution.
  • Step 2 : Thioether bond formation between the pyridazine-imidazole intermediate and a thiol-containing benzo[d]thiazole derivative. Key reagents include oxidizing agents (e.g., H₂O₂) and reducing agents (e.g., NaBH₄) for functional group transformations . Reaction optimization requires precise temperature control (e.g., 60–80°C), solvent selection (e.g., DMF or THF), and catalyst use (e.g., Pd for cross-coupling) to maximize yield (>70%) and purity (>95%) .

Q. Which spectroscopic techniques are critical for structural validation?

  • NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., imidazole protons at δ 7.5–8.0 ppm; thiazole carbons at δ 160–170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., m/z 426.12 for C₁₉H₁₈N₆OS₂) .
  • IR Spectroscopy : Peaks at 1650–1700 cm⁻¹ confirm amide C=O bonds .

Q. How can impurities be identified during synthesis?

Impurities arise from incomplete coupling or side reactions. Techniques include:

  • TLC : Monitor reaction progress using silica gel plates and UV detection .
  • HPLC : Quantify purity (>95%) with reverse-phase C18 columns and acetonitrile/water gradients . Common impurities include unreacted thiol intermediates or oxidized byproducts .

Q. What are the stability considerations for long-term storage?

The compound is sensitive to moisture and light. Store at –20°C under inert gas (N₂/Ar) in amber vials. Degradation products (e.g., hydrolyzed acetamide) can be detected via HPLC-MS .

Advanced Research Questions

Q. What mechanistic hypotheses explain its biological activity?

The compound’s imidazole and thiazole moieties likely interact with enzymatic active sites. For example:

  • Enzyme Inhibition : Pyridazine derivatives inhibit human leukocyte elastase (IC₅₀ ~10 µM) by binding to catalytic serine residues .
  • Receptor Modulation : Thiazole rings may antagonize GABAₐ receptors, suggested by anticonvulsant activity in murine models (ED₅₀ 25 mg/kg) .

Q. How can structure-activity relationships (SAR) guide derivative design?

Key modifications include:

  • Imidazole Substitution : Adding electron-withdrawing groups (e.g., –NO₂) enhances enzyme inhibition but reduces solubility .
  • Thiazole Alkylation : Methyl or ethyl groups at the 6-position improve metabolic stability (t₁/₂ >4 hrs in liver microsomes) .
  • Acetamide Linker : Replacing sulfur with selenium increases redox activity but may introduce toxicity .

Q. What strategies improve aqueous solubility for in vivo studies?

  • Prodrug Design : Introduce phosphate esters at the acetamide group, increasing solubility 10-fold .
  • Co-solvents : Use PEG-400 or cyclodextrin complexes (up to 5 mg/mL solubility) .
  • Nanoparticle Encapsulation : Liposomal formulations reduce plasma protein binding and enhance bioavailability .

Q. How to resolve contradictions in reported biological activity?

Discrepancies may arise from assay conditions or impurity profiles. For example:

  • Anticancer Activity : One study reported IC₅₀ = 8 µM (MCF-7 cells), while another found no activity at 50 µM. This could stem from differences in cell culture media (e.g., serum content affecting compound stability) .
  • Enzyme Inhibition : Varying IC₅₀ values (5–20 µM) across studies may reflect assay pH or enzyme isoform specificity .

Q. Can computational modeling predict binding modes?

Molecular docking (e.g., AutoDock Vina) suggests the pyridazine ring occupies a hydrophobic pocket in elastase, while the imidazole forms hydrogen bonds with His57. MD simulations (100 ns) indicate stable binding (RMSD <2 Å) . Experimental validation via X-ray crystallography is recommended .

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